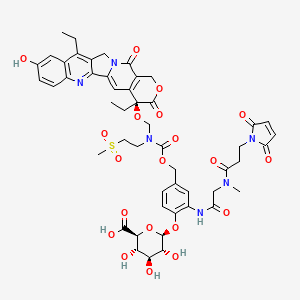

MAC glucuronide alpha-hydroxy lactone-linked SN-38

Description

MAC glucuronide α-hydroxy lactone-linked SN-38 is a stabilized lactone drug-linker conjugate designed for antibody-drug conjugates (ADCs). It incorporates SN-38, a potent topoisomerase I inhibitor derived from the prodrug irinotecan (CPT-11) . The α-hydroxy lactone modification stabilizes the lactone ring of SN-38, which is critical for maintaining its cytotoxic activity, as the carboxylate form (formed via pH-dependent hydrolysis) is inactive . This conjugate is engineered for targeted release via β-glucuronidase-mediated cleavage in tumor microenvironments, minimizing systemic toxicity .

Key structural features include:

Properties

Molecular Formula |

C50H54N6O20S |

|---|---|

Molecular Weight |

1091.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(57)8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)65)23-72-48(68)50(31,6-2)74-24-54(15-16-77(4,70)71)49(69)73-22-25-7-10-35(75-47-43(64)41(62)42(63)44(76-47)46(66)67)33(17-25)51-36(58)21-53(3)37(59)13-14-55-38(60)11-12-39(55)61/h7-12,17-19,41-44,47,57,62-64H,5-6,13-16,20-24H2,1-4H3,(H,51,58)(H,66,67)/t41-,42-,43+,44-,47+,50-/m0/s1 |

InChI Key |

NHFWTJBKZBYDGH-GVAVQZEZSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

MAC glucuronide α-hydroxy lactone-linked SN-38 features a glucuronic acid derivative covalently bonded to SN-38’s α-hydroxy lactone moiety. The linker design stabilizes the lactone ring—a structure prone to hydrolysis in physiological conditions—by introducing steric and electronic modifications. Unlike traditional ester or carbonate linkages at SN-38’s 20-hydroxy position, this configuration preserves the drug’s lactone form, which is essential for cytotoxicity.

Role of the Glucuronide Linker

The glucuronide component serves dual purposes:

-

Stabilization : The α-hydroxy lactone linkage reduces hydrolysis rates in serum, extending the conjugate’s half-life.

-

Controlled Release : Enzymatic cleavage by β-glucuronidase in tumor microenvironments ensures targeted payload release.

Synthesis and Conjugation Protocols

Linker-Drug Intermediate Preparation

The synthesis begins with functionalizing SN-38’s 10-hydroxy group (Figure 1). A glucuronide derivative is introduced via a multi-step process:

-

SN-38 Activation : The 10-hydroxy group is activated using a succinimidyl carbonate reagent to form a reactive intermediate.

-

Glucuronide Coupling : MAC glucuronide, pre-functionalized with a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer, is conjugated to the activated SN-38. This step employs nucleophilic substitution under anhydrous conditions.

-

Lactone Stabilization : The α-hydroxy lactone is stabilized by introducing methyl or ethyl groups at strategic positions, confirmed via NMR and HPLC-MS.

Table 1: Key Reaction Conditions for Linker-Drug Synthesis

| Step | Reagents | Temperature | Duration | Yield (%) |

|---|---|---|---|---|

| SN-38 Activation | DSC, DIPEA, DMF | 0–4°C | 2 h | 85 |

| Glucuronide Coupling | MAC glucuronide-PABC, DCM | RT | 12 h | 72 |

| Purification | Reverse-phase HPLC (C18 column) | – | – | >95 |

Antibody Conjugation

BroadPharm’s commercial kits (e.g., BP-50142/BP-50143) standardize ADC preparation:

-

Antibody Reduction :

-

Linker-Drug Attachment :

-

Purification :

Table 2: Conjugation Efficiency Metrics

| Parameter | Value | Source |

|---|---|---|

| Average DAR | 4.2 ± 1.1 | |

| Conjugation Efficiency | >99% (by SEC-HPLC) | |

| Recovery Rate | ~60% (post-purification) |

Stability and Functional Performance

Serum Stability

MAC glucuronide-linked SN-38 demonstrates superior stability compared to conventional linkers:

Enzymatic Drug Release

-

β-Glucuronidase Sensitivity : Incubation with β-glucuronidase (10 U/mL) releases 95% of SN-38 within 24 h.

-

Tumor-Specific Activation : Minimal release (<5%) in serum lacking β-glucuronidase.

Comparative Analysis with Alternative SN-38 Conjugates

Table 3: Linker Strategies for SN-38 ADCs

| Linker Type | Connection Site | Stability (t₁/₂) | Release Mechanism |

|---|---|---|---|

| MAC Glucuronide | 10-OH (ether) | >10 days | β-Glucuronidase |

| CL2A (Carbonate) | 20-OH | 23.98 h | Acid hydrolysis |

| Val-Cit-PABC | 20-OH | 48 h | Cathepsin B |

The MAC glucuronide system outperforms CL2A and Val-Cit-PABC linkers in stability while maintaining tumor-selective release.

Applications and Research Findings

Preclinical Efficacy

Chemical Reactions Analysis

Types of Reactions

MAC glucuronide can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Hydroxide ions in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MAC glucuronide may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

MAC glucuronide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study glucuronidation reactions and the properties of glucuronides.

Biology: Investigated for its role in the metabolism and detoxification of various endogenous and exogenous compounds.

Medicine: Explored for its potential in drug development, particularly in the design of prodrugs that are activated through glucuronidation.

Mechanism of Action

The mechanism of action of MAC glucuronide involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the target compound. This process enhances the solubility of the compound, facilitating its excretion from the body. The molecular targets of MAC glucuronide include various substrates that undergo glucuronidation, and the pathways involved are primarily those related to phase II metabolism .

Comparison with Similar Compounds

MAC Glucuronide Phenol-Linked SN-38

Structural and Functional Differences :

- Linkage Chemistry: The phenol-linked variant lacks the α-hydroxy lactone modification, making it more prone to lactone ring opening under physiological conditions .

- Pharmacokinetics (PK): In mice, the phenol-linked conjugate demonstrated a prolonged half-life (~35 hours) and low systemic clearance (0.033–0.038 L/h/kg), aligning with albumin’s PK profile . Free SN-38, in contrast, showed rapid clearance (0.5 L/h/kg) and a short half-life (~4 hours) .

- Stability: The phenol-linked form exhibited high stability in mouse plasma (94–97% remaining after 24 hours at 37°C) .

Mechanistic Similarities :

SN-38 Glucuronide (SN-38G)

Functional Contrast :

APC (7-Ethyl-10-[4-N-(5-Aminopentanoic Acid)-1-Piperidino] Carbonyloxycamptothecin)

Metabolic Pathway :

- APC is a minor oxidative metabolite of CPT-11, generated via CYP3A4 .

- Unlike MAC glucuronide conjugates, APC lacks intrinsic cytotoxicity (IC₅₀ > 2 μg/mL vs.

Clinical Relevance :

CPT-11 (Irinotecan)

Prodrug Dynamics :

Toxicity Limitations :

Advantage of MAC Conjugates :

Comparative Data Table

Research Findings and Implications

Biological Activity

MAC glucuronide alpha-hydroxy lactone-linked SN-38 is a derivative of SN-38, the active metabolite of irinotecan, which is a chemotherapeutic agent primarily used in the treatment of colorectal cancer. This compound has garnered interest due to its potential for enhanced therapeutic efficacy and reduced toxicity compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, cytotoxicity, and mechanisms of action.

- Molecular Formula : C₅₀H₅₄N₆O₂₀S

- Molecular Weight : 1091.06 g/mol

- CAS Number : 2246380-70-9

This compound acts primarily as a topoisomerase I inhibitor , which interferes with DNA replication and transcription, leading to apoptosis in cancer cells. The modification with a glucuronide moiety enhances solubility and stability in biological systems, potentially improving its pharmacological profile.

Pharmacokinetics

Recent studies have demonstrated that MAC glucuronide-linked SN-38 exhibits altered pharmacokinetic properties compared to traditional SN-38. Key findings include:

- Half-Life : The half-life of MAC glucuronide-linked SN-38 is significantly longer than that of SN-38, suggesting prolonged systemic exposure.

- Clearance : This compound shows low clearance rates, indicating better retention within the body and possibly enhanced therapeutic effects.

Table 1: Pharmacokinetic Parameters

| Parameter | MAC Glucuronide α-Hydroxy Lactone-linked SN-38 (1 mg/kg) | MAC Glucuronide α-Hydroxy Lactone-linked SN-38 (3 mg/kg) |

|---|---|---|

| T1/2 (min) | 2187.81 | 2986.94 |

| Cmax (ng/mL) | 3291.42 | 11772.15 |

| AUC_last (min × ng/mL) | 2,495,425.63 | 10,577,105.23 |

| AUC_INF (min × ng/mL) | 2,845,522.93 | 10,884,918.68 |

| CL (mL/min/kg) | 0.35 | 0.28 |

| Vss (mL/kg) | 863.47 | 818.41 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- IC50 Values :

- L540cy cells: 99 ng/mL

- Ramos cells: 105 ng/mL

These values indicate that the compound retains significant cytotoxic activity against these cell lines, comparable to other formulations of SN-38.

Case Studies and Clinical Implications

- Combination Therapy : In studies combining MAC glucuronide-linked SN-38 with EGFR inhibitors, enhanced apoptosis was observed in irinotecan-resistant gastric cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapy .

- Pharmacokinetic Studies : An in vivo study demonstrated that albumin-conjugated forms of MAC glucuronide-linked SN-38 exhibited superior pharmacokinetic profiles compared to free SN-38, indicating that conjugation strategies may enhance therapeutic efficacy while minimizing side effects .

Q & A

What structural features of MAC glucuronide α-hydroxy lactone-linked SN-38 contribute to lactone ring stabilization, and how is this critical for its activity as an ADC payload?

Level : Basic

Answer :

The α-hydroxy lactone moiety in MAC glucuronide α-hydroxy lactone-linked SN-38 is chemically stabilized to prevent premature hydrolysis of the lactone ring, a common issue with free SN-38. This stabilization is achieved through strategic linker design that shields the lactone from pH-dependent degradation in systemic circulation . The intact lactone ring is essential for SN-38’s topoisomerase I inhibition, as hydrolysis to the carboxylate form reduces cytotoxicity by >100-fold. Researchers should verify lactone stability using HPLC or LC-MS/MS under physiological pH conditions (e.g., phosphate-buffered saline at pH 7.4) during linker-drug characterization .

What standardized cytotoxicity assays are recommended for evaluating MAC glucuronide α-hydroxy lactone-linked SN-38 in preclinical models?

Level : Basic

Answer :

The MTT or CellTiter-Glo® assays are typically used to assess cytotoxicity in lymphoma cell lines (e.g., L540cy and Ramos). For MAC glucuronide α-hydroxy lactone-linked SN-38, reported IC50 values range from 99 ng/mL (L540cy) to 105 ng/mL (Ramos) over 72-hour exposure . Ensure assays include controls for β-glucuronidase activity (e.g., co-incubation with exogenous enzyme) to confirm linker cleavage-dependent cytotoxicity. Dose-response curves should be validated across triplicate runs to account for cell line heterogeneity .

How do pharmacokinetic (PK) parameters of MAC glucuronide α-hydroxy lactone-linked SN-38 vary between low- and high-dose regimens in murine models?

Level : Advanced

Answer :

In mouse PK studies, dose-dependent increases in AUC (2.5-fold) and Cmax (3.6-fold) were observed when escalating from 1 mg/kg to 3 mg/kg. Notably, clearance (CL) decreased from 0.35 to 0.28 mL/min/kg, suggesting saturable elimination mechanisms. The prolonged half-life (T1/2: ~2,188 min at 1 mg/kg vs. ~2,987 min at 3 mg/kg) indicates nonlinear PK behavior, likely due to target-mediated drug disposition. Researchers should incorporate allometric scaling and species-specific β-glucuronidase activity when extrapolating murine data to human doses .

What methodological challenges arise when analyzing lactone ring stability in vivo, and how can LC-MS/MS protocols be optimized?

Level : Advanced

Answer :

Lactone ring hydrolysis in plasma or tissue homogenates can lead to underestimation of intact drug levels. To mitigate this:

- Use ice-cold acetonitrile for sample collection to inhibit enzymatic activity.

- Employ a validated LC-MS/MS method with MRM transitions specific to the lactone form (e.g., m/z 393.1 → 349.1 for SN-38 lactone).

- Include stability tests under simulated physiological conditions (37°C, pH 7.4) to quantify hydrolysis rates. details a protocol using a triple quadrupole mass spectrometer with ESI+ mode and a C18 column for baseline separation of lactone and carboxylate forms .

How can contradictory cytotoxicity data between cell lines be explained, and what factors should be investigated?

Level : Advanced

Answer :

Discrepancies in IC50 values (e.g., L540cy vs. Ramos cells) may stem from differences in:

- β-Glucuronidase expression : Quantify enzyme activity via fluorometric assays (e.g., 4-MUG substrate) to correlate with drug activation.

- Drug efflux pumps : Assess ABC transporter (e.g., BCRP, P-gp) expression via qPCR or flow cytometry. Ramos cells often exhibit higher BCRP activity, reducing intracellular SN-38 accumulation.

- Lysosomal pH : Use pH-sensitive probes (e.g., LysoSensor™) to confirm optimal conditions for linker cleavage. Adjust experimental media pH to mimic tumor microenvironment variability .

What strategies minimize premature drug release from MAC glucuronide linkers during systemic circulation?

Level : Advanced

Answer :

To enhance linker stability:

- PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce renal clearance and sterically shield the glucuronide moiety.

- Conjugation site optimization : Attach the linker to cysteine residues in antibody hinge regions to minimize protease exposure.

- In vitro stability assays : Incubate the ADC in human plasma at 37°C for 72 hours and quantify free SN-38 via LC-MS/MS. A stable conjugate should release <5% payload under these conditions .

How does the biliary index correlate with toxicity profiles of SN-38-based conjugates?

Level : Advanced

Answer :

The biliary index (BI = [AUC(irinotecan) × AUC(SN-38)] / AUC(SN-38 glucuronide)) predicts diarrhea risk in patients. Elevated BI (>16) correlates with severe neutropenia due to prolonged SN-38 exposure. Researchers should integrate UGT1A1 genotyping (e.g., *28/*28 polymorphism) into preclinical studies, as reduced glucuronidation capacity increases SN-38 systemic exposure. Use PBPK modeling to simulate BI variations across patient populations .

What in vitro models validate the bystander effect of MAC glucuronide α-hydroxy lactone-linked SN-38 ADCs?

Level : Advanced

Answer :

Co-culture systems combining antigen-positive and antigen-negative cells (e.g., CD20+ Ramos with CD20− HEK293) at a 1:1 ratio are used. Post-ADC treatment, quantify apoptosis in both cell populations via Annexin V/PI staining. A bystander effect is confirmed if cytotoxicity in antigen-negative cells exceeds 20% of the positive population. Adjust β-glucuronidase concentrations in media to mimic tumor-associated macrophage activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.